molecular formula C7H4F3NO B1446769 [5-(Trifluoromethyl)-2-furyl]acetonitrile CAS No. 1823978-82-0

[5-(Trifluoromethyl)-2-furyl]acetonitrile

Cat. No. B1446769
M. Wt: 175.11 g/mol
InChI Key: WRGZEYMFUHGDSY-UHFFFAOYSA-N
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Description

“[5-(Trifluoromethyl)-2-furyl]acetonitrile” is a chemical compound with the CAS Number: 1823978-82-0. Its molecular weight is 175.11 and its IUPAC name is 2-(5-(trifluoromethyl)furan-2-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3H2 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

  • Electrochemical Reductions in Acetonitrile : A study by Urove and Peters (1994) investigated the electrochemical reductions of furan derivatives, including 2-furoyl chloride and 2-furaldehyde, in acetonitrile. They observed multiple cathodic waves indicating various reduction processes, which could be relevant for understanding the electrochemical behavior of similar furan compounds like [5-(Trifluoromethyl)-2-furyl]acetonitrile (Urove & Peters, 1994).

  • Fluorescent Nucleoside Analogues in DNA Research : Barthes et al. (2015) designed and synthesized environment-sensitive fluorescent dyes based on furyl derivatives for DNA research. These compounds, including 2-furyl conjugates, show potential for labeling and sensing interactions in nucleic acids, which could extend to the study of [5-(Trifluoromethyl)-2-furyl]acetonitrile-related compounds (Barthes et al., 2015).

  • Thermodynamic Properties in Organic Solvents : Marshalek et al. (2017) examined the solubility and thermodynamic properties of nitrophenyl derivatives of furfural oxime in various organic solvents including acetonitrile. This research can provide insights into the solubility behavior of related compounds like [5-(Trifluoromethyl)-2-furyl]acetonitrile (Marshalek et al., 2017).

  • Synthesis of Methyl-2-furylketone Series : Saldabol and Hiller (1968) explored the synthesis of derivatives in the methyl-2-furylketone series. Such studies contribute to the understanding of synthetic pathways and chemical properties of furan compounds, which could be applicable to [5-(Trifluoromethyl)-2-furyl]acetonitrile (Saldabol & Hiller, 1968).

  • Photophysical Properties in Solvents : Ndongo et al. (2018) investigated the photophysical properties of various 3-hydroxychromones and quinolones derivatives in different solvents, including acetonitrile. This study's insights into solvent effects on photophysical properties may be relevant to similar furyl-based compounds (Ndongo et al., 2018).

properties

IUPAC Name

2-[5-(trifluoromethyl)furan-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGZEYMFUHGDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)furan-2-YL]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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